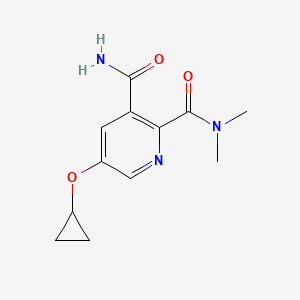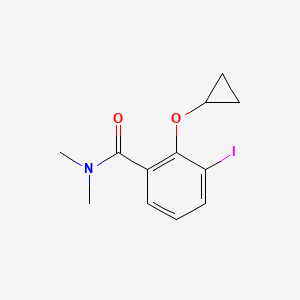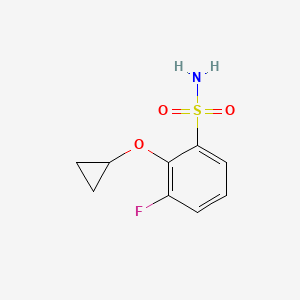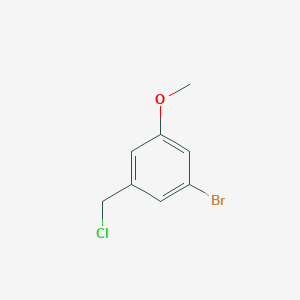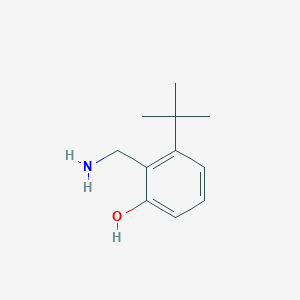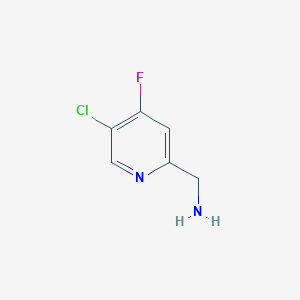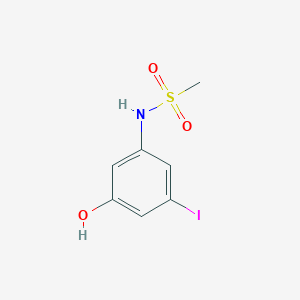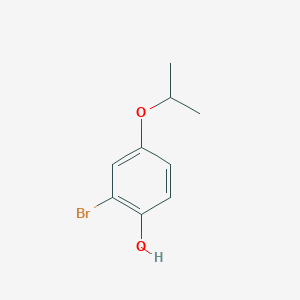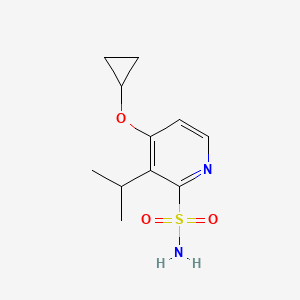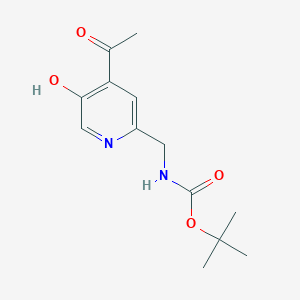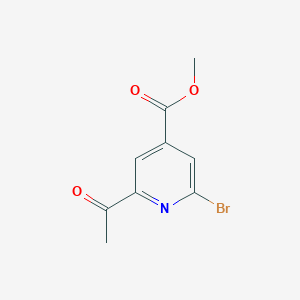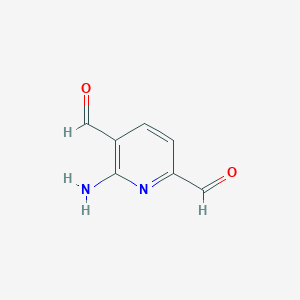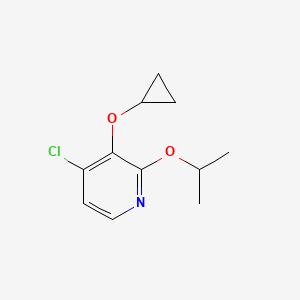
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Cyclopropoxylation: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where cyclopropyl alcohol reacts with the chlorinated pyridine derivative.
Isopropoxylation: The isopropoxy group is added through similar nucleophilic substitution reactions, using isopropyl alcohol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.
Material Science:
作用機序
The mechanism of action of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- 3-Chloro-4-cyclopropoxy-2-isopropoxypyridine
- 4-Chloro-3-cyclopropoxy-5-isopropoxypyridine
Uniqueness
4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of both cyclopropoxy and isopropoxy groups provides a combination of steric and electronic effects that can be leveraged in various chemical transformations and applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
4-chloro-3-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3 |
InChIキー |
HPZNARJWDNJONC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=CC(=C1OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


